![molecular formula C15H11ClF3NO2 B5703199 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxybenzamide](/img/structure/B5703199.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxybenzamide
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Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxybenzamide is a chemical compound that has been studied for its potential use in various applications. It is a small molecule activator of HAT and is useful for altering chromatin acetylation directly . It might serve as a therapeutic agent for treating the complications of cognitive dysfunction including neuropsychiatric, neurodevelopmental, and neurodegenerative diseases .
Synthesis Analysis
In the study of designing pharmacophore models for analgesic, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR) . Another study mentioned that compounds will be synthesized by chlorination of pyridine acid derivative which further coupled with amine and form amide .Molecular Structure Analysis
The molecular structure of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxybenzamide can be analyzed using various spectroscopic methods such as HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR .Scientific Research Applications
Pharmaceutical Development
The trifluoromethyl group in compounds like N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxybenzamide has been associated with a range of pharmacological activities. This compound could be explored for its potential use in drug development, particularly for diseases where modulation of protein activity is required. The unique physicochemical properties imparted by the trifluoromethyl group, such as increased lipophilicity and metabolic stability, make it a valuable feature in drug design .
Agrochemical Applications
Compounds with a trifluoromethyl group have found significant use in the agrochemical industry. N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxybenzamide could serve as an intermediate in the synthesis of pesticides or herbicides. Its structural motif is common in active ingredients that protect crops from pests and diseases .
Analgesic Research
Research into analgesic drugs often involves the synthesis of new compounds that can interact with biological pathways responsible for pain perception. The compound may have potential as an analgesic due to its structural similarity to other known pain modulators .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxybenzamide, also known as CTB, is the histone acetyltransferase (HAT) activity of p300/EP300/E1A binding protein . This protein plays a crucial role in regulating gene expression through chromatin remodeling.
Mode of Action
CTB acts as a small molecule activator of HAT . By binding to the p300/EP300/E1A protein, it enhances the protein’s HAT activity, leading to increased acetylation of histones. This acetylation alters the structure of chromatin, the material that makes up chromosomes, making the DNA more accessible for transcription and ultimately leading to changes in gene expression .
Biochemical Pathways
The activation of HAT by CTB affects the chromatin remodeling pathway . Chromatin remodeling is a key mechanism in the regulation of gene expression. By altering the acetylation status of histones, CTB can influence the compactness of the chromatin structure, thereby controlling the accessibility of the DNA for transcription machinery and influencing gene expression .
Pharmacokinetics
The compound is known to be soluble in dmso , which suggests it may have good bioavailability
Result of Action
The activation of HAT and the subsequent alteration of chromatin structure by CTB can lead to changes in gene expression . This can have various effects at the molecular and cellular level, depending on the specific genes that are affected. For example, it might serve as a therapeutic agent for treating complications of cognitive dysfunction including neuropsychiatric, neurodevelopmental, and neurodegenerative diseases .
properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO2/c1-22-13-5-3-2-4-10(13)14(21)20-9-6-7-12(16)11(8-9)15(17,18)19/h2-8H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQQJSYHWHVWSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxybenzamide |
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